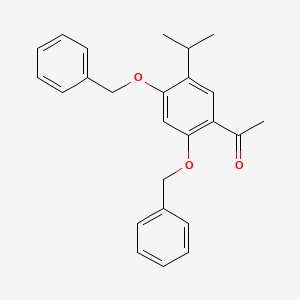

1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone

CAS No.: 747414-18-2

Cat. No.: VC3758400

Molecular Formula: C25H26O3

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 747414-18-2 |

|---|---|

| Molecular Formula | C25H26O3 |

| Molecular Weight | 374.5 g/mol |

| IUPAC Name | 1-[2,4-bis(phenylmethoxy)-5-propan-2-ylphenyl]ethanone |

| Standard InChI | InChI=1S/C25H26O3/c1-18(2)22-14-23(19(3)26)25(28-17-21-12-8-5-9-13-21)15-24(22)27-16-20-10-6-4-7-11-20/h4-15,18H,16-17H2,1-3H3 |

| Standard InChI Key | RLXQJELUJMDJFL-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)C |

| Canonical SMILES | CC(C)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)C |

Introduction

Chemical Properties

Molecular and Physical Characteristics

1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone is defined by its molecular formula C25H26O3 and has a precise molecular weight of 374.5 g/mol. This complex organic compound appears as a light brown to brown solid under standard conditions, requiring specific storage conditions (2-8°C) to maintain its stability and integrity over time. The compound's structure includes three oxygen atoms, with two participating in the benzyloxy ether linkages and one as part of the ketone functional group. The presence of multiple aromatic rings—one central phenyl ring and two additional rings from the benzyloxy groups—contributes to the compound's relatively high molecular weight and influences its solubility profile. Typically, compounds with this structure exhibit good solubility in organic solvents such as dichloromethane, chloroform, ethyl acetate, and various alcohols, while demonstrating limited solubility in water due to their predominantly hydrophobic nature. This solubility pattern impacts both its handling in laboratory settings and its potential applications in biological systems where membrane permeability may be a consideration .

Chemical Reactivity and Functional Group Behavior

The chemical reactivity of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone is primarily determined by its three key functional groups: the ketone (ethanone) group, the benzyloxy groups, and the isopropyl substituent. The ketone functionality is susceptible to nucleophilic addition reactions, including reduction to the corresponding alcohol, condensation with amines to form imines, or reactions with hydrazine derivatives to form hydrazones. Additionally, the carbonyl group can participate in aldol-type reactions, making it useful for carbon-carbon bond formation in organic synthesis. The benzyloxy groups serve as protecting groups for the underlying phenolic oxygens and can be selectively cleaved under various conditions, most commonly through catalytic hydrogenation or acidic hydrolysis. This selective deprotection capability is particularly valuable in multi-step synthetic sequences where controlled unveiling of reactive functionalities is required. The isopropyl group, being relatively inert under most conditions, primarily influences the molecule's physical properties and steric environment but may participate in certain radical-based transformations under specific conditions. The combination of these reactive sites makes this compound a versatile intermediate in the synthesis of more complex structures with potential applications in pharmaceutical research.

Synthesis and Production

Synthetic Methodologies

Applications and Research Relevance

Role in Organic Synthesis

1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures. The compound's utility stems from its functionalized nature, featuring a reactive ketone group that can participate in various transformations while the phenolic oxygens remain protected by the benzyloxy groups. This selective reactivity allows synthetic chemists to perform transformations at the carbonyl center, such as reductions, oxidations, condensations, or carbon-carbon bond formations, without affecting the protected phenolic positions. Subsequently, the benzyloxy groups can be selectively removed under controlled conditions to reveal the hydroxyl functionalities, which can then undergo further modifications. This step-wise approach to functional group manipulation is essential in the synthesis of complex natural products, pharmaceutical intermediates, and other structurally sophisticated molecules where precise control over reactivity is paramount. The presence of the isopropyl group adds another dimension to the compound's synthetic utility, influencing steric and electronic properties that may be exploited in stereoselective transformations or specific molecular recognition events.

Comparative Analysis

Structural Analogues and Related Compounds

Several compounds share structural similarities with 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone, each with distinct properties and applications. A close structural analogue is 1-(2,4-Bis(benzyloxy)phenyl)ethanone (CAS: 22877-01-6), which lacks the isopropyl substituent at the 5-position. This compound has a molecular weight of 332.4 g/mol, significantly lower than our compound of interest (374.5 g/mol), and potentially different physical and chemical properties due to the absence of the bulky isopropyl group. Other related compounds include 2,4-dihydroxyacetophenone, which features free hydroxyl groups instead of benzyloxy protecting groups, and may exhibit stronger antioxidant activity due to these unprotected phenolic groups. Benzophenone derivatives represent another class of related compounds where the acetyl group is replaced by a second phenyl ring, resulting in different reactivity patterns and applications, particularly in UV absorption and photochemistry. 4-Isopropylacetophenone represents a simpler analogue with only the isopropyl substituent and the acetyl group on a benzene ring, lacking the additional complexity of the benzyloxy groups. This comparative examination of structural analogues helps contextualize the unique positioning of 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone within the broader landscape of functionalized acetophenone derivatives and highlights how structural modifications can significantly influence chemical and biological properties .

Structure-Property Relationships

The structure-property relationships observed in 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone and its analogues provide valuable insights into how specific structural features influence physical, chemical, and potentially biological properties. The presence of benzyloxy groups significantly impacts solubility characteristics, generally increasing solubility in organic solvents while decreasing water solubility compared to compounds with free hydroxyl groups. These protecting groups also alter the electronic properties of the aromatic ring through their electron-donating effects, potentially influencing reactivity patterns, particularly at the carbonyl center. The isopropyl group at the 5-position introduces steric bulk and hydrophobicity, which may affect crystal packing, melting point, and solubility properties. In biological contexts, this hydrophobic substituent could potentially enhance membrane permeability or influence interactions with hydrophobic binding pockets in protein targets. The positioning of substituents around the aromatic ring creates a specific three-dimensional architecture that determines how the molecule might interact with various receptors, enzymes, or catalysts. Comparing these structure-property relationships across a series of related compounds allows researchers to establish trends and make predictions about how structural modifications might influence desired properties, guiding rational design in areas such as medicinal chemistry, materials science, or catalyst development. This systematic approach to understanding structure-property relationships represents a cornerstone of modern chemical research and development strategies.

Current Research and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume